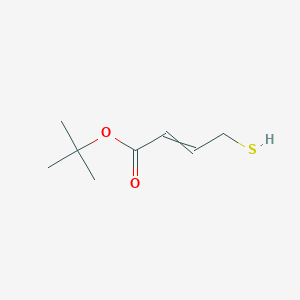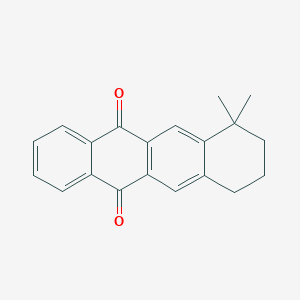
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione is an organic compound with the molecular formula C20H18O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethyl-1,4-naphthoquinone with a suitable dienophile can lead to the formation of the desired tetracene derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and controlled oxidation are often employed. The use of advanced reactors and purification systems ensures the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tetracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism by which 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione exerts its effects involves interactions with specific molecular targets. For instance, its quinone derivatives can participate in redox cycling, generating reactive oxygen species that can induce cellular damage. This property is being explored for its potential in cancer therapy, where selective induction of oxidative stress in cancer cells can lead to their apoptosis.
Comparación Con Compuestos Similares
- 7,8,9,10-Tetrahydrotetracene-5,12-dione
- 6,11-Dihydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione
Comparison: Compared to its analogs, 7,7-Dimethyl-7,8,9,10-tetrahydrotetracene-5,12-dione exhibits unique chemical stability and reactivity due to the presence of the dimethyl groups. These groups can influence the compound’s electronic properties, making it more suitable for specific applications in organic electronics and material science.
Propiedades
Número CAS |
88659-85-2 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
10,10-dimethyl-8,9-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O2/c1-20(2)9-5-6-12-10-15-16(11-17(12)20)19(22)14-8-4-3-7-13(14)18(15)21/h3-4,7-8,10-11H,5-6,9H2,1-2H3 |
Clave InChI |
YCAKMXCCXPXLNP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=CC3=C(C=C21)C(=O)C4=CC=CC=C4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


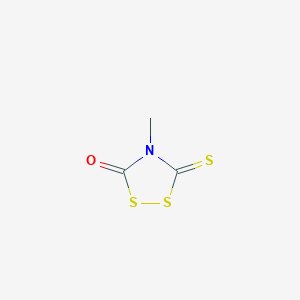
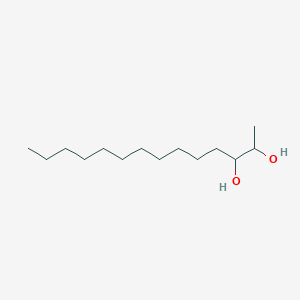
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
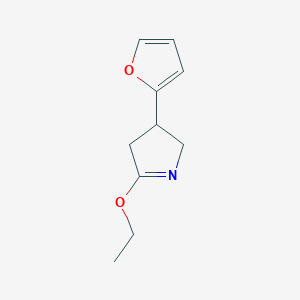
![Acetic acid;[4-(trifluoromethyl)phenyl]methanol](/img/structure/B14378203.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
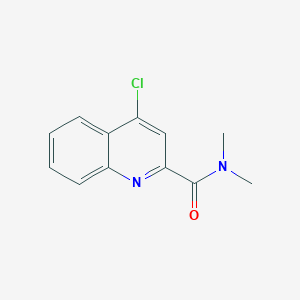
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Glycine, N-[N-[(phenylamino)carbonyl]-L-leucyl]-](/img/structure/B14378222.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
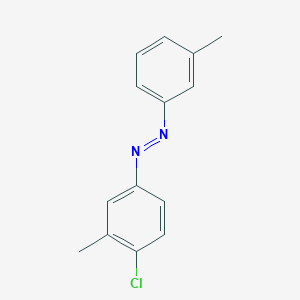
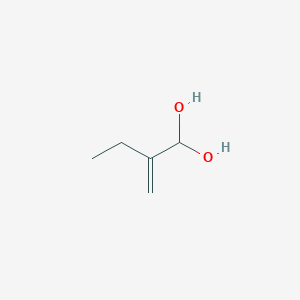
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
